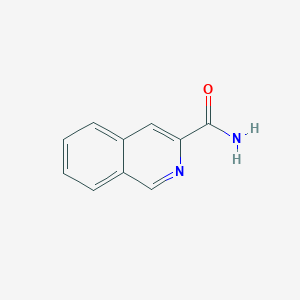

Isoquinoline-3-carboxamide

Descripción general

Descripción

Isoquinoline-3-carboxamide is a heterocyclic aromatic compound that features an isoquinoline core with a carboxamide group at the third position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of autoimmune and inflammatory diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoquinoline-3-carboxamide can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, which entails the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal in an acidic medium . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Transition metal-catalyzed reactions and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Isoquinoline-3-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride.

Reduction: Amine derivatives.

Substitution: Substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Isoquinoline-3-carboxamide has garnered attention for its potential in treating various diseases, particularly autoimmune conditions and cancers.

Cancer Therapeutics

Research indicates that isoquinoline derivatives can exhibit anti-cancer properties. For example, compounds similar to this compound have been shown to enhance the cytotoxicity of natural killer (NK) cells against tumor cells, such as B16F10 melanoma cells, by modulating immune responses through the S100A9 protein. This protein plays a crucial role in inflammatory processes and is implicated in cancer progression.

Case Study:

A study involving a novel isoquinoline compound demonstrated high therapeutic efficacy against tumors with low systemic toxicity in animal models. This compound utilized multiple isoquinoline-3-carboxylic acid moieties as pharmacophores, suggesting a promising strategy for anti-tumor drug design .

Autoimmune Diseases

This compound is being investigated for its ability to treat autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Its mechanism involves inhibiting the interaction of S100A9 with pro-inflammatory receptors like TLR4 and RAGE, thereby reducing inflammation.

Data Table: Potential Therapeutic Effects of this compound

| Disease Type | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Enhances NK cell cytotoxicity | |

| Multiple Sclerosis | Inhibits pro-inflammatory signaling | |

| Rheumatoid Arthritis | Modulates immune responses |

Biochemical Applications

This compound serves as a valuable tool in biochemical research due to its interactions with various biological targets.

Enzyme Inhibition

The compound has been studied for its binding affinity with enzymes and receptors involved in critical biochemical pathways. For instance, it can act as an inhibitor for specific proteases, impacting various metabolic processes.

Molecular Mechanism:

The interaction of this compound with S100A9 inhibits its pro-inflammatory signaling pathways, which are crucial in diseases characterized by excessive inflammation.

Molecular Docking Studies

Computational studies utilizing molecular docking techniques have shown that structural modifications of isoquinoline derivatives can significantly alter their binding affinities and selectivity towards biological targets. This approach is essential for optimizing the pharmacological profiles of these compounds .

Industrial Applications

This compound is also explored in industrial settings, particularly in pharmaceutical development.

Drug Development

The compound acts as a building block for synthesizing more complex heterocyclic compounds used in drug formulation. Its derivatives are being evaluated for their potential to serve as lead compounds in developing new medications targeting infectious diseases and cancer .

Case Study:

Recent advancements have led to the synthesis of novel isoquinoline alkaloids with documented biological activities such as antibacterial and antitumor effects, showcasing the compound's versatility in drug discovery .

Mecanismo De Acción

The mechanism of action of isoquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it binds to the S100A9 protein, inhibiting its interaction with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE). This inhibition reduces the inflammatory response, making it a potential therapeutic agent for autoimmune diseases . Additionally, this compound can activate natural killer cells via the aryl hydrocarbon receptor, enhancing their immunoregulatory functions .

Comparación Con Compuestos Similares

Isoquinoline-3-carboxamide can be compared with other similar compounds, such as:

Quinoline-3-carboxamide: Both compounds share a similar core structure but differ in the position of the carboxamide group.

Chloroquine: Although primarily an antimalarial drug, chloroquine shares the quinoline core structure and exhibits immunomodulatory effects.

Uniqueness: this compound is unique due to its specific interaction with the S100A9 protein and its potential to inhibit proinflammatory pathways, making it a promising candidate for the treatment of autoimmune diseases .

Actividad Biológica

Isoquinoline-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily interacts with the S100A9 protein, which is crucial in inflammatory responses. It binds to S100A9, inhibiting its interaction with pro-inflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE) . This inhibition leads to enhanced activation of natural killer (NK) cells, improving their cytotoxicity against tumor cells, such as B16F10 melanoma cells.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor properties. A notable study synthesized a compound combining isoquinoline-3-carboxylic acid moieties that demonstrated high therapeutic efficacy and low systemic toxicity in vivo . The following table summarizes key findings on the antitumor effects of this compound derivatives:

Immunomodulatory Effects

This compound enhances NK cell activity, which is vital for immune surveillance against tumors. It has been shown to activate these cells via the aryl hydrocarbon receptor (AhR), enhancing their cytotoxic functions and immunoregulatory capabilities. This mechanism highlights its potential as an immunotherapeutic agent.

Case Studies

- Tasquinimod in Prostate Cancer : In clinical trials, tasquinimod, a third-generation quinoline-3-carboxamide analog, was evaluated for its effects on metastatic castration-resistant prostate cancer (mCRPC). Although it increased time-to-progression, it did not significantly improve overall survival. The study emphasized the need for higher doses to achieve optimal therapeutic effects .

- In Vivo Efficacy : A study involving the evaluation of this compound derivatives showed promising results in various cancer models. These compounds were well tolerated and demonstrated significant antitumor activity across different xenograft models .

Biochemical Pathways

This compound's interaction with S100A9 plays a crucial role in modulating inflammatory pathways. By inhibiting S100A9's interaction with TLR4 and RAGE, this compound can potentially reduce inflammatory responses associated with various diseases, including cancer. The following biochemical properties are noteworthy:

- Enhancement of NK Cell Cytotoxicity : Activation of NK cells leads to improved targeting and destruction of malignant cells.

- Modulation of Inflammatory Responses : By interfering with S100A9 signaling, this compound may mitigate chronic inflammation linked to tumor progression.

Propiedades

IUPAC Name |

isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSZSACCVDIWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565532 | |

| Record name | Isoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50458-77-0 | |

| Record name | Isoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isoquinoline-3-carboxamide derivatives, specifically those structurally similar to PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)this compound), exhibit high affinity for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR) [, , , , , ]. TSPO is primarily located in the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. While the exact mechanism of action of Isoquinoline-3-carboxamides like PK11195 is not fully elucidated, their binding to TSPO is thought to modulate these downstream processes, influencing cellular responses in various tissues, including the brain [, ].

A: The molecular formula of PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)this compound) is C21H21ClN2O, and its molecular weight is 352.86 g/mol [].

ANone: The provided research papers primarily focus on the synthesis, radiolabeling, and biological evaluation of this compound derivatives. They do not provide detailed information on their material compatibility or stability under various conditions. Further research is needed to explore these aspects.

ANone: The provided research focuses on the use of Isoquinoline-3-carboxamides as ligands for TSPO and their potential as therapeutic agents or imaging probes. There is no mention of catalytic properties or applications based on catalysis for this class of compounds.

A: While the provided research does not explicitly detail computational studies on Isoquinoline-3-carboxamides, it highlights the importance of structure-activity relationships (SAR) for this class of compounds []. Computational chemistry tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are valuable for investigating SAR and optimizing compound properties. Such approaches could be applied to Isoquinoline-3-carboxamides to guide the design of novel derivatives with improved potency, selectivity, or pharmacokinetic profiles.

A: Research on Isoquinoline-3-carboxamides, particularly those targeting TSPO, highlights the impact of structural modifications on their binding affinity and selectivity [, , ]. For example, modifications to the substituents on the isoquinoline ring, the carboxamide group, and the aryl group can significantly alter their pharmacological profile. These modifications can affect their interaction with TSPO, influencing their ability to modulate downstream cellular processes.

ANone: While the provided research primarily focuses on the scientific aspects of Isoquinoline-3-carboxamides, it's crucial to acknowledge the importance of SHE regulations throughout their research and development. This includes adhering to appropriate handling procedures, waste disposal protocols, and risk assessments to minimize potential hazards to human health and the environment.

A: The research on Isoquinoline-3-carboxamides provides some insights into their PK/PD properties. Studies using radiolabeled PK11195 analogues in rats indicate uptake in organs such as the adrenal glands, heart, lung, and kidneys []. This suggests distribution to these tissues, while the observed blocking effect of cold PK11195 highlights specific binding to the target. Additionally, research on saquinavir, a compound with a decahydrothis compound moiety, sheds light on potential metabolic pathways [, ]. The identification of α-hydroxyaldehyde formation through N-dealkylation, primarily mediated by CYP3A enzymes, provides valuable information for understanding the potential metabolism of related Isoquinoline-3-carboxamides. Further research is needed to fully elucidate the ADME profile of different derivatives in various species.

A: Research utilizing this compound derivatives, particularly radiolabeled PK11195, demonstrates their ability to visualize and quantify neuroinflammation in preclinical models [, , ]. For instance, in a rat model of acute neuroinflammation induced by intrastriatal injection of (R,S)-α-amino-3-hydroxy-5-methyl-4-isoxazolopropionique, both [18F]DPA-714 and [11C]PK11195 successfully localized the neuroinflammatory site, with [18F]DPA-714 demonstrating superior performance due to its higher bioavailability and lower nonspecific binding []. Additionally, in experimental autoimmune encephalomyelitis (EAE) rats, a model for multiple sclerosis, [18F]DPA-714 enabled PET imaging of neuroinflammation in the spinal cord, reflecting the increased TSPO expression associated with microglial activation []. These findings highlight the potential of Isoquinoline-3-carboxamides as valuable tools for monitoring neuroinflammatory processes in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.